molecular formula C21H20F2N2O4S B2647770 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1448071-17-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No. B2647770
CAS RN: 1448071-17-7
M. Wt: 434.46
InChI Key: KRPWPZWFLILIBZ-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H20F2N2O4S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed improved synthesis methods for chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, utilizing super acid-induced cyclization reactions, which are crucial for generating complex organic structures, including those similar to the specified compound (Saitoh et al., 2003).

Novel Catalyst Development

A novel nanosized N-sulfonated Brönsted acidic catalyst has been introduced for synthesizing polyhydroquinoline derivatives via solvent-free conditions, demonstrating the potential of innovative catalysts in the efficient synthesis of complex organic molecules, which could extend to the synthesis of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide (Goli-Jolodar et al., 2016).

Pummerer-Type Cyclization

Pummerer-type cyclization reactions have been utilized for the synthesis of tetrahydroisoquinoline and benzazepine derivatives, highlighting the versatility of this synthetic approach in constructing complex heterocyclic frameworks potentially relevant to the synthesis and study of the specified chemical compound (Saitoh et al., 2001).

Visible Light-Promoted Synthesis

Visible light-promoted synthesis techniques have been developed for creating heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, showcasing advanced methodologies that could potentially be applied to the synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide (Liu et al., 2016).

Applications in Heterocyclic Chemistry

The research also delves into the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines and explores the organocatalytic enantioselective Pictet-Spengler reactions, offering insights into methodologies that could be beneficial for studying and synthesizing compounds with structures similar to the specified chemical (Mons et al., 2014).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWPZWFLILIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide

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